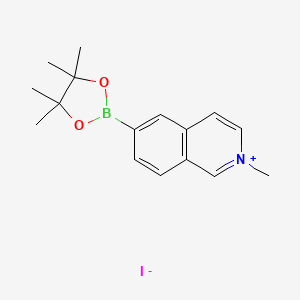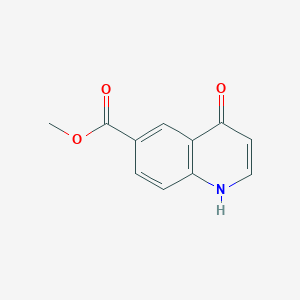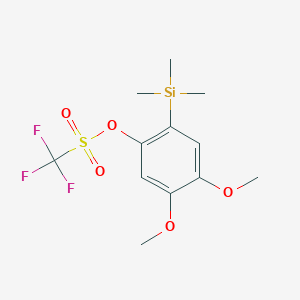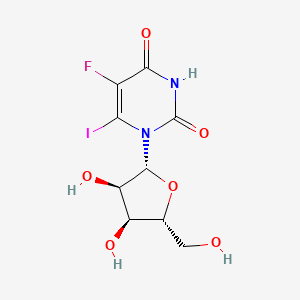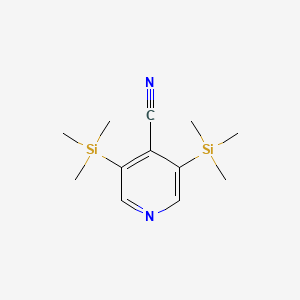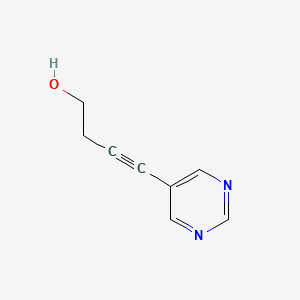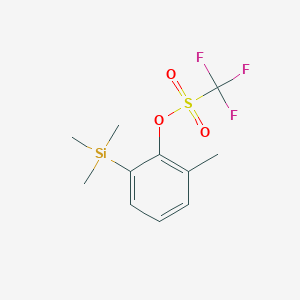
5-(2,6-difluorophenyl)-1H-pyrazol-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “5-(2,6-difluorophenyl)-1H-pyrazol-3-amine” contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. The pyrazole ring is a five-membered ring with two nitrogen atoms and three carbon atoms. The compound also contains an amine group (-NH2) and a phenyl group (a ring of 6 carbon atoms, also known as a benzene ring) that is substituted with two fluorine atoms at the 2nd and 6th positions .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the pyrazole ring, possibly through a reaction known as a Knorr Pyrazole Synthesis, which involves the condensation of a 1,3-diketone with a hydrazine . The 2,6-difluorophenyl group could potentially be introduced through a substitution reaction .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrazole ring, the amine group, and the 2,6-difluorophenyl group . The presence of the nitrogen atoms in the pyrazole ring and the amine group could potentially allow for hydrogen bonding interactions.Chemical Reactions Analysis
The compound could potentially undergo various chemical reactions. For example, the amine group could undergo reactions typical of amines, such as acylation or alkylation . The pyrazole ring could potentially undergo electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of the fluorine atoms could potentially increase the compound’s stability and lipophilicity .科学的研究の応用
Luminescence Studies
The compound has been studied for its luminescence properties . Specifically, it has been used in the synthesis of 2-(2-allyloxyphenyl)-5-(2,6-difluorophenyl)-1,3,4-oxadiazole, which shows strong luminescence in the ultraviolet region . This could have potential applications in the development of new materials for optoelectronics, such as organic light-emitting diodes (OLEDs).
Organic Synthesis
The compound can be used in various organic synthesis reactions. For instance, it can undergo nucleophilic addition reactions with the carbonyl group, forming new carbon-carbon bonds. It could also undergo reductive amination with aldehydes or ketones to form secondary amines.
Pharmaceuticals
The compound could potentially be used in the pharmaceutical industry. While specific applications are not mentioned, compounds with similar structures are often used in the development of new drugs. The presence of the amino group and the difluorophenyl group could make it a useful building block in medicinal chemistry.
Materials Science
Given its unique properties, the compound could be used in materials science. For example, it could be used in the development of new materials with specific optical or electronic properties.
作用機序
Mode of Action
The compound interacts with its targets by binding to the active sites of these kinases, inhibiting their activity . This inhibition can lead to changes in cellular signaling pathways, affecting the function and behavior of cells.
Biochemical Pathways
Given its targets, it is likely to impact pathways involving cell cycle regulation, apoptosis, and signal transduction . The downstream effects of these changes can include altered cell proliferation, survival, and response to external stimuli.
Result of Action
The molecular and cellular effects of 5-(2,6-difluorophenyl)-1H-pyrazol-3-amine’s action depend on the specific cellular context and the status of the targeted pathways. Potential effects could include changes in cell proliferation, survival, and response to external stimuli due to the inhibition of the targeted kinases .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
5-(2,6-difluorophenyl)-1H-pyrazol-3-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F2N3/c10-5-2-1-3-6(11)9(5)7-4-8(12)14-13-7/h1-4H,(H3,12,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSASCCDXSUGHPD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C2=CC(=NN2)N)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F2N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10594425 |
Source


|
| Record name | 5-(2,6-Difluorophenyl)-1H-pyrazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10594425 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2,6-difluorophenyl)-1H-pyrazol-3-amine | |
CAS RN |
397844-80-3 |
Source


|
| Record name | 5-(2,6-Difluorophenyl)-1H-pyrazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10594425 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

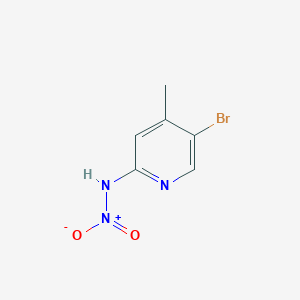
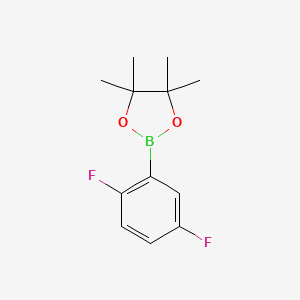
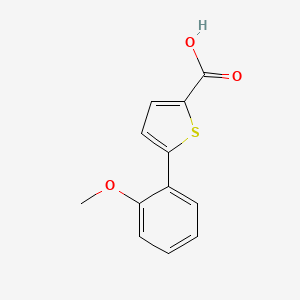
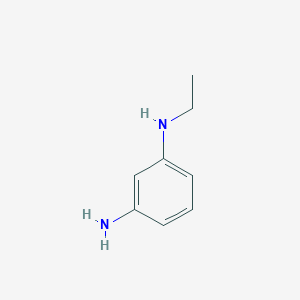
![methyl 3-nitro-4-[[(2S)-pyrrolidin-2-yl]methoxy]benzoate](/img/structure/B1356985.png)

